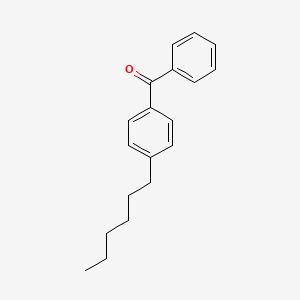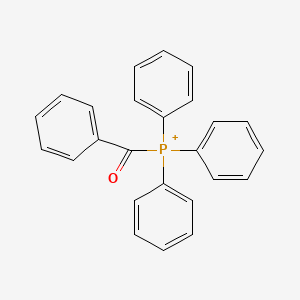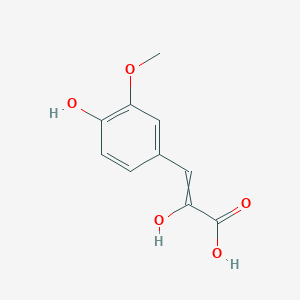
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .
Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ferulic acid undergoes various chemical reactions, including:
Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroferulic acid.
Esterification: Ferulic acid can react with alcohols to form esters.
Decarboxylation: Under certain conditions, ferulic acid can undergo decarboxylation to form 4-vinylguaiacol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Esterification: Acidic catalysts such as sulfuric acid are used in esterification reactions.
Decarboxylation: High temperatures and acidic or basic conditions can facilitate decarboxylation
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroferulic acid.
Esterification: Ferulic acid esters.
Decarboxylation: 4-vinylguaiacol
Aplicaciones Científicas De Investigación
Ferulic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Ferulic acid is studied for its role in plant cell wall structure and function.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Ferulic acid is used in the food industry as a preservative and in the cosmetic industry for its skin-protective effects
Mecanismo De Acción
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Comparación Con Compuestos Similares
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
Propiedades
Número CAS |
63035-29-0 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14) |
Clave InChI |
LVXPBVUWWHAFEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



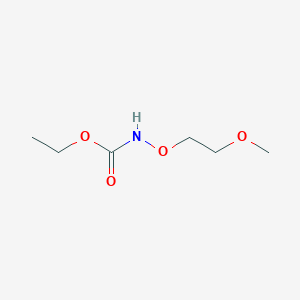
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
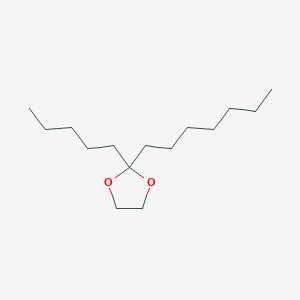
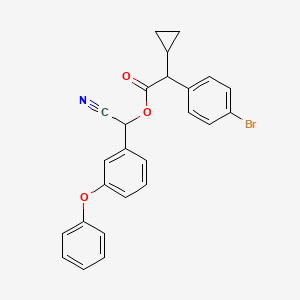
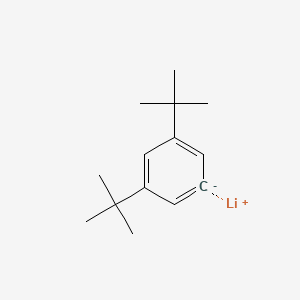
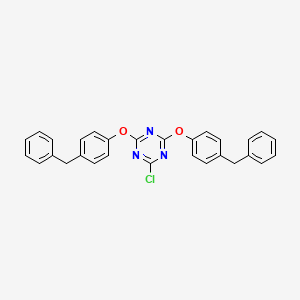

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

